molecular formula C10H7N5 B2896751 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-38-4

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2896751
CAS RN: 320416-38-4
M. Wt: 197.201
InChI Key: LUPDLHDPSYIBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been found to have a wide range of biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . The molecular formula of this compound is C10H7N5 .

Scientific Research Applications

Overview of Applications

The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold, which includes compounds such as 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, is recognized for its wide range of pharmacological activities. This heterocyclic framework has been explored for applications in anticancer, antimicrobial, anti-tubercular treatments, and as CB2 cannabinoid agonists, feticides, and adenosine antagonists. Clinical trials and marketed drugs, highlighting the versatility of this moiety in medicinal chemistry, emphasize the potential of diversely substituted [1,2,4]triazolo[1,5‐a]pyrimidines in drug development (Merugu, Cherukupalli, & Karpoormath, 2022).

Synthetic Strategies

Advancements in synthetic methodologies have enabled the efficient creation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, facilitating the exploration of their pharmacological potential. Metal-free synthesis strategies, for instance, have been developed for the construction of the 1,2,4-triazolo[1,5-a]pyrimidine skeleton, offering a straightforward approach to these compounds with high yields and reduced reaction times (Zheng et al., 2014).

Biological Activities and Applications

The [1,2,4]triazolo[1,5-a]pyrimidines exhibit a broad spectrum of biological activities, making them significant in both agriculture and medicinal chemistry. They have shown efficacy as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents. The continuous development and application of these compounds underscore their importance in addressing various health and agricultural challenges (Pinheiro et al., 2020).

Pharmaceutical and Agrochemical Significance

Compounds featuring the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are pivotal in pharmaceutics and agrochemistry, among other fields. Their versatile synthetic routes have enabled the exploration of a wide array of pharmaceutical and agrochemical products, contributing significantly to these industries. The compound's role extends to applications in photography and information recording, demonstrating its broad utility (Fischer, 2007).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines have aroused the interest of researchers due to their diverse biological activities . Future research could focus on exploring the potential applications of “7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine” in medicinal chemistry and other fields.

Mechanism of Action

Target of Action

The primary targets of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are crucial for cell proliferation . This compound also exhibits activity against RORγt , PHD-1 , JAK1 , and JAK2 .

Mode of Action

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine interacts with its targets by inhibiting their activity. For instance, it inhibits CDK2, which results in the alteration of cell cycle progression . It also interacts with the active site of CDK2 through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the ERK signaling pathway, which is involved in cell proliferation and differentiation . It also inhibits the JAK-STAT signaling pathway by acting on JAK1 and JAK2 , which plays a critical role in immune response and cell growth.

Result of Action

The compound’s action results in significant cellular effects. It can induce apoptosis and cause G2/M phase arrest in cells . It also decreases the production of inflammatory factors . In terms of antiproliferative activities, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cells .

Action Environment

The action, efficacy, and stability of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the synthesis of this compound has been achieved under microwave conditions, suggesting that temperature and radiation could affect its formation . .

properties

IUPAC Name

7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c1-2-5-11-8(3-1)9-4-6-12-10-13-7-14-15(9)10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPDLHDPSYIBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.